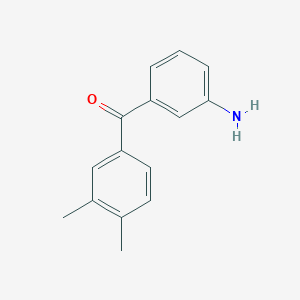

(3-Aminophenyl)(3,4-dimethylphenyl)methanone

Description

Properties

IUPAC Name |

(3-aminophenyl)-(3,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-10-6-7-13(8-11(10)2)15(17)12-4-3-5-14(16)9-12/h3-9H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVMPYGFMSAMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350616 | |

| Record name | (3-aminophenyl)(3,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62261-58-9 | |

| Record name | (3-aminophenyl)(3,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Aminophenyl)(3,4-dimethylphenyl)methanone for Drug Discovery Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (3-Aminophenyl)(3,4-dimethylphenyl)methanone, a versatile intermediate in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction: The Significance of the Aminobenzophenone Scaffold

The benzophenone framework is a ubiquitous and privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties[1]. The introduction of an amino group to this structure, creating aminobenzophenones, further enhances its utility as a versatile building block for a diverse range of heterocyclic compounds and pharmacologically active agents[2][3][4]. These compounds are particularly crucial as intermediates in the synthesis of benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, and anticonvulsant effects[3][5]. This compound, with its specific substitution pattern, represents a key starting material for the development of novel therapeutics, offering a unique combination of structural features for further chemical modification.

Chemical and Physical Properties

This compound is a solid at room temperature and possesses the fundamental characteristics of an aromatic ketone and a primary arylamine[6][7]. A summary of its key identifiers and physical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | (3-aminophenyl)-(3,4-dimethylphenyl)methanone | [8] |

| CAS Number | 62261-58-9 | [7][8] |

| Molecular Formula | C₁₅H₁₅NO | [7][8] |

| Molecular Weight | 225.29 g/mol | [7][8] |

| Physical Form | Solid | [6] |

| Storage Temperature | Room Temperature | [6] |

Solubility Profile: Aromatic ketones are generally insoluble in water but soluble in a range of organic solvents[9][10]. Based on its structure, this compound is expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, acetone, and dimethyl sulfoxide (DMSO). The presence of the polar amino group may impart slight solubility in polar protic solvents like methanol and ethanol, particularly with heating.

Synthesis and Mechanistic Insights

The synthesis of this compound is most logically achieved through a Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry for the formation of carbon-carbon bonds[11]. However, the presence of a free amino group on one of the aromatic rings presents a challenge, as the Lewis acid catalyst required for the reaction can complex with the basic amine, deactivating the ring towards electrophilic substitution. Therefore, a protection-acylation-deprotection strategy is the most viable approach.

Synthetic Strategy Overview

The proposed synthetic pathway involves three key steps:

-

Protection of the Amino Group: The amino group of a suitable aniline precursor is protected, typically as an acetanilide, to prevent interference with the Friedel-Crafts reaction.

-

Friedel-Crafts Acylation: The protected aniline undergoes Friedel-Crafts acylation with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

-

Deprotection of the Amino Group: The protecting group is removed to yield the final product.

Sources

- 1. Biological evaluation of [4-(4-aminophenyl)-1-(4-fluorophenyl)-1H-pyrrol-3-yl](3,4,5-trimethoxyphenyl)methanone as potential antineoplastic agent in 2D and 3D breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 3. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bldpharm.com [bldpharm.com]

- 8. scribd.com [scribd.com]

- 9. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. websites.umich.edu [websites.umich.edu]

Technical Monograph: (3-Aminophenyl)(3,4-dimethylphenyl)methanone

Structural Analysis, Synthetic Pathways, and Pharmaceutical Utility

Executive Summary

(3-Aminophenyl)(3,4-dimethylphenyl)methanone is a specialized diaryl ketone scaffold serving as a critical intermediate in the synthesis of heterocycle-free kinase inhibitors and high-performance photoactive polymers. Distinguished by its meta-amino functional handle and a lipophilic dimethyl-substituted ring , this structure offers a unique balance of electronic "push-pull" dynamics and steric bulk. This guide provides a definitive technical analysis of its molecular architecture, validated synthetic protocols, and characterization standards.

Structural & Electronic Architecture

Molecular Geometry and Conformational Analysis

The molecule consists of two substituted phenyl rings bridged by a carbonyl group. Unlike planar aromatic systems, the benzophenone core adopts a twisted "propeller" conformation to minimize steric repulsion between the ortho-hydrogens and the carbonyl oxygen.

-

Ring A (3-Aminophenyl): The amino group (-NH

) at the meta position acts as a moderate electron donor (Hammett -

Ring B (3,4-Dimethylphenyl): The two methyl groups provide significant lipophilicity (

contribution) and steric occlusion. This ring often serves to fill hydrophobic pockets (e.g., the ATP-binding gatekeeper region) in kinase targets.

Electronic "Push-Pull" Dynamics

The carbonyl group acts as a thermodynamic sink, withdrawing electron density from both rings.

-

Dipole Moment: The vector sum of the carbonyl dipole and the amino group dipole creates a distinct polarity profile, essential for orientation within enzyme active sites.

-

Reactivity: The carbonyl carbon is deactivated toward nucleophilic attack due to steric shielding from the 3,4-dimethyl ring, making the amine the primary reactive site.

Synthetic Methodology

The most robust route to this compound is a two-step sequence: Friedel-Crafts Acylation followed by Nitro Reduction . This pathway minimizes side reactions common in cross-coupling approaches.

Step 1: Regioselective Friedel-Crafts Acylation

Objective: Synthesis of the nitro-precursor, (3,4-dimethylphenyl)(3-nitrophenyl)methanone.

-

Reagents: 3-Nitrobenzoyl chloride, o-Xylene (1,2-dimethylbenzene), Aluminum Chloride (

). -

Mechanism: Generation of an acylium ion from 3-nitrobenzoyl chloride, followed by Electrophilic Aromatic Substitution (EAS) on o-xylene.

-

Regioselectivity: o-Xylene directs the incoming electrophile to the 4-position (para to one methyl, meta to the other) due to steric hindrance at the 3-position (ortho to both methyls

An In-depth Technical Guide to (3-Aminophenyl)(3,4-dimethylphenyl)methanone

This guide provides a comprehensive technical overview of (3-Aminophenyl)(3,4-dimethylphenyl)methanone, a substituted benzophenone of interest in medicinal chemistry and materials science. The document details its chemical identity, a robust synthetic pathway with mechanistic insights, predicted characterization data, and an in-silico assessment of its potential biological activity and toxicity profile.

Chemical Identity and Physicochemical Properties

This compound is a diaryl ketone featuring an aminophenyl moiety and a dimethylphenyl group. The structural arrangement of these functional groups imparts specific electronic and steric properties that are crucial for its reactivity and potential applications.

IUPAC Name: this compound

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 62261-58-9 | [1] |

| Molecular Formula | C₁₅H₁₅NO | [1] |

| Molecular Weight | 225.29 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| LogP | 3.41 | [1] |

| Hydrogen Bond Donors | 1 (from the amine group) | - |

| Hydrogen Bond Acceptors | 2 (from the carbonyl oxygen and amine nitrogen) | - |

| Rotatable Bonds | 2 | [1] |

Proposed Synthetic Pathway and Mechanistic Considerations

A robust and logical two-step synthesis for this compound is proposed, commencing with a Friedel-Crafts acylation followed by a selective nitro group reduction. This pathway is designed for efficiency and control over the final product's regiochemistry.

Step 1: Friedel-Crafts Acylation of 1,2-Dimethylbenzene with 3-Nitrobenzoyl Chloride

The initial step involves the electrophilic aromatic substitution reaction between 1,2-dimethylbenzene (o-xylene) and 3-nitrobenzoyl chloride. This reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), to generate the intermediate, (3,4-Dimethylphenyl)(3-nitrophenyl)methanone.

Reaction Scheme: C₈H₁₀ + C₇H₄ClNO₃ --(AlCl₃)--> C₁₅H₁₃NO₃ + HCl

Causality of Experimental Choices:

-

Reactants: 1,2-dimethylbenzene is chosen as the nucleophile due to the activating and ortho-, para-directing effects of the two methyl groups. 3-Nitrobenzoyl chloride is the electrophile precursor; the nitro group is a strong deactivating group, which will be reduced in the subsequent step to the desired amine.

-

Catalyst: Aluminum chloride is a potent Lewis acid that effectively polarizes the acyl chloride, facilitating the formation of the highly electrophilic acylium ion.[2]

-

Regioselectivity: The two methyl groups on o-xylene direct the incoming electrophile to the positions ortho and para to them. Acylation at position 4 is sterically favored over position 3.

Diagram 1: Mechanism of Friedel-Crafts Acylation

Caption: Formation of the acylium ion and subsequent electrophilic attack on 1,2-dimethylbenzene.

Experimental Protocol (Adapted from general procedures[3][4]):

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in an inert solvent (e.g., dichloromethane) at 0 °C, add 3-nitrobenzoyl chloride (1.0 eq) dropwise.

-

Allow the mixture to stir for 15-20 minutes to form the acylium ion complex.

-

Add 1,2-dimethylbenzene (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield (3,4-Dimethylphenyl)(3-nitrophenyl)methanone.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group of the intermediate to an amine, yielding the final product, this compound. A common and effective method for this transformation is the use of a metal catalyst, such as tin or iron, in the presence of a strong acid.

Reaction Scheme: C₁₅H₁₃NO₃ --(Fe, HCl)--> C₁₅H₁₅NO

Causality of Experimental Choices:

-

Reducing Agent: Iron powder in the presence of hydrochloric acid is a cost-effective and efficient reagent for the reduction of aromatic nitro compounds.[5] The in-situ generation of the reducing species allows for a controlled reaction.

Caption: Workflow for in silico ADMET prediction.

Trustworthiness of Protocols and Predictions: The synthetic protocols provided are based on well-established and widely practiced organic reactions, ensuring a high degree of reliability. The predicted spectroscopic and toxicological data are derived from established principles and computational models that are standard in the field of chemistry and drug discovery. While these predictions provide a strong starting point for research, they must be validated through experimental studies.

References

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. Available at: [Link]

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. National Institutes of Health. Available at: [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. Available at: [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

Predicting the genotoxicity of secondary and aromatic amines using data subsetting to generate a model ensemble. PubMed. Available at: [Link]

-

Weak Noncovalent Interactions in Three Closely Related Adamantane-Linked 1,2,4-Triazole N-Mannich Bases: Insights from Energy Frameworks, Hirshfeld Surface Analysis, In Silico 11β-HSD1 Molecular Docking and ADMET Prediction. PubMed Central. Available at: [Link]

-

6.5: Amine Fragmentation. Chemistry LibreTexts. Available at: [Link]

-

An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride. RSC Publishing. Available at: [Link]

-

A mild and practical procedure for synthesis of substituted 2-aminobenzophenones. ResearchGate. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

(2-Benzoylphenyl)(3,4-dimethylphenyl)methanone. PubMed Central. Available at: [Link]

-

Development of QSAR Model for Predicting the Mutagenicity of Aromatic Compounds. ResearchGate. Available at: [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

-

Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Publications. Available at: [Link]

-

A fragmentation pathway of benzophenone formed in MS, take 2,6,4 - ResearchGate. ResearchGate. Available at: [Link]

-

Friedel-Crafts Acylation. Chemistry LibreTexts. Available at: [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

-

(2,4-Dimethylphenyl)(4-nitrophenyl)methanone. PubChem. Available at: [Link]

-

Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. MDPI. Available at: [Link]

-

(PDF) Friedel-Crafts Acylation. ResearchGate. Available at: [Link]

-

Flexible use of QSAR models in predictive toxicology: a case study on aromatic amines. Environmental and Molecular Mutagenesis. Available at: [Link]

-

In Silico Study and ADMET prediction of N-(4-fluorophenylcarbamothioyl) Benzamide Derivatives as Cytotoxic Agents. Journal of Hunan University Natural Sciences. Available at: [Link]

-

Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. PubMed Central. Available at: [Link]

-

The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. PEARL - Plymouth Electronic Archive and Research Library. Available at: [Link]

-

(2,3-Dimethoxyphenyl)-(3-nitrophenyl)methanone. PubChem. Available at: [Link]

-

The principal FTIR peaks for the proteins studied | Download Table. ResearchGate. Available at: [Link]

-

ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. Nature Reviews Drug Discovery. Available at: [Link]

-

18.2 Friedel Crafts Alkylation and Acylation. YouTube. Available at: [Link]

-

In silico predictions of genotoxicity for aromatic amines. IMR Press. Available at: [Link]

-

Classification of ADMET prediction strategies. The ADMET prediction... | Download Scientific Diagram. ResearchGate. Available at: [Link]

-

(PDF) Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. ResearchGate. Available at: [Link]

-

Infrared Spectroscopy. Illinois State University. Available at: [Link]

-

2-Aminobenzophenone derivatives: a mini-review. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

-

Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. PubMed. Available at: [Link]

-

mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

-

In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities. Frontiers. Available at: [Link]

-

Prediction of rodent carcinogenicity of aromatic amines: a quantitative structure–activity relationships model. Carcinogenesis. Available at: [Link]

-

Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available at: [Link]

-

(1-Adamantyl)(3-aminophenyl)methanone. PubMed Central. Available at: [Link]

Sources

Targeting the Aminobenzophenone Scaffold: A Multi-Modal Therapeutic Perspective

Executive Summary

The aminobenzophenone pharmacophore is frequently mischaracterized solely as a synthetic intermediate for benzodiazepines.[1] While historically significant as a precursor, the scaffold itself possesses intrinsic, potent biological activity dependent on its substitution pattern. This guide dissects the therapeutic utility of aminobenzophenones, specifically differentiating between 2-aminobenzophenones (microtubule destabilizers) and 4-aminobenzophenones (p38 MAPK inhibitors). By exploiting specific Structure-Activity Relationships (SAR), researchers can pivot this privileged structure from oncology to chronic inflammation and virology.

Chemical Biology & SAR: The Ortho/Para Divergence

The therapeutic trajectory of an aminobenzophenone is dictated by the position of the amino group relative to the ketone bridge. This structural "switch" determines the binding pocket affinity.

The 2-Aminobenzophenone (Ortho) Class

-

Primary Target: Tubulin (Colchicine Binding Site).

-

Mechanism: Steric mimicry of combretastatin A-4. The ortho-amino group facilitates a twisted conformation required to fit the hydrophobic pocket between

and -

Therapeutic Outcome: G2/M Cell Cycle Arrest, Apoptosis in multidrug-resistant (MDR) tumors.

The 4-Aminobenzophenone (Para) Class

-

Primary Target: p38 Mitogen-Activated Protein Kinase (p38 MAPK).[2][3]

-

Mechanism: ATP-competitive inhibition.[4] The carbonyl oxygen acts as a hydrogen bond acceptor for the backbone amide of Met109 in the kinase hinge region.

-

Therapeutic Outcome: Suppression of pro-inflammatory cytokines (TNF-

, IL-1

Primary Therapeutic Target: p38 MAPK (Inflammation)

Mechanism of Action

The p38 MAPK pathway is a critical regulator of cellular stress responses. 4-aminobenzophenones function as Type I inhibitors, binding to the ATP pocket of the active kinase conformation (DFG-in).

Key Molecular Interaction: The benzophenone moiety occupies the hydrophobic pocket I, while the 4-amino group often extends towards the solvent front or interacts with Glu71, stabilizing the inhibitor within the cleft. The critical anchor is the hydrogen bond between the benzophenone ketone and the hinge region (Met109).

Quantitative Data: Inhibition Profile

Table 1: Comparative Potency of 4-Aminobenzophenone Derivatives against Pro-inflammatory Cytokines (Source: Ottosen et al.)

| Compound ID | Substitution (Ring A) | Substitution (Ring B) | p38 MAPK IC | TNF- | IL-1 |

| Lead (Cmpd 3) | 4-amino | Unsubstituted | 450 | 1200 | 2100 |

| Optimized (Cmpd 45) | 4-(2-aminophenyl)amino | 2-methyl | 10 | 6 | 14 |

| Reference (SB203580) | Pyridinyl imidazole | N/A | 50 | 20 | 50 |

Expert Insight: The addition of a 2-methyl group on Ring B twists the benzophenone system, preventing coplanarity. This non-planar conformation is energetically favorable for binding to the p38 active site, significantly enhancing potency (Cmpd 45 vs Cmpd 3).

Secondary Therapeutic Target: Microtubule Dynamics (Oncology)

Mechanism of Action

2-aminobenzophenones act as Microtubule Destabilizing Agents (MDAs) . Unlike taxanes which stabilize microtubules, these compounds bind to the colchicine site, preventing the polymerization of tubulin dimers into microtubules.

Causality:

-

Compound binds to

-tubulin at the interface with -

Tubulin undergoes a conformational change, becoming incompetent for polymerization.

-

Mitotic spindle fails to form during metaphase.

-

Spindle Assembly Checkpoint (SAC) remains activated, leading to prolonged mitotic arrest and subsequent apoptosis.

Experimental Protocols

Protocol A: Self-Validating Tubulin Polymerization Assay

Objective: To quantify the inhibition of tubulin assembly by a candidate 2-aminobenzophenone.

Reagents:

-

Purified Porcine Brain Tubulin (>99% pure).[5]

-

GTP (Guanosine Triphosphate) Stock (100 mM).

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

Workflow:

-

Preparation: Dilute tubulin to 3 mg/mL in General Tubulin Buffer containing 1 mM GTP. Keep on ice.

-

Baseline Setup: Pre-warm a 96-well half-area plate to 37°C in a spectrophotometer.

-

Compound Addition: Add 5

L of test compound (dissolved in DMSO) to experimental wells. Include a Paclitaxel control (polymerization enhancer) and a Colchicine control (inhibitor).-

Validation Check: Final DMSO concentration must be <1% to prevent solvent-induced artifacts.

-

-

Initiation: Add 50

L of the cold tubulin/GTP mix to the wells. -

Measurement: Immediately start kinetic recording at 340 nm (absorbance) every 30 seconds for 60 minutes at 37°C.

-

Data Analysis:

-

Polymerization is measured as an increase in Optical Density (OD).

-

Calculate

(max slope) of the growth phase. -

Inhibition % =

.

-

Protocol B: Synthesis of 2-Amino-4-methoxybenzophenone (Key Intermediate)

Objective: Synthesis via Friedel-Crafts Acylation (validated for high yield).

-

Reactants: 3-methoxyaniline (1.0 eq), Benzonitrile (1.2 eq).

-

Catalyst: Boron Trichloride (

) (1.1 eq) and Aluminum Chloride ( -

Solvent: 1,2-Dichloroethane (dry).

-

Step-by-Step:

-

Dissolve 3-methoxyaniline in dichloroethane under

atmosphere. -

Add

dropwise at 0°C (Control exotherm). -

Add benzonitrile followed by

. -

Reflux for 12 hours.[6]

-

Quench: Cool to 0°C and add 2N HCl carefully (hydrolysis of the ketimine intermediate).

-

Heat to 80°C for 30 mins to ensure full hydrolysis to the ketone.

-

Extraction: Extract with DCM, wash with brine, dry over

. -

Purification: Flash chromatography (Hexane/EtOAc 8:1).

-

Visualizations

Diagram 1: p38 MAPK Signaling Pathway & Inhibition

This diagram illustrates the downstream effects of p38 inhibition by 4-aminobenzophenones in an inflammatory context.

Caption: The p38 MAPK cascade showing the specific intervention point of aminobenzophenone inhibitors, blocking downstream cytokine synthesis.

Diagram 2: Experimental Screening Workflow

A logic flow for validating aminobenzophenone candidates.

Caption: Integrated screening workflow distinguishing between kinase-targeted and tubulin-targeted hits.

References

-

Ottosen, E. R., et al. (2003). Synthesis and Structure-Activity Relationship of Aminobenzophenones. A Novel Class of p38 MAP Kinase Inhibitors with High Antiinflammatory Activity.[3] Journal of Medicinal Chemistry. Link

-

Liou, J. P., et al. (2002). Synthesis and Structure-Activity Relationships of 3-Aminobenzophenones as Antimitotic Agents. Journal of Medicinal Chemistry. Link

-

Chen, Z., et al. (2016). The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors.[7] RSC Advances.[7] Link

-

Saklatvala, J. (2004).[2] The p38 MAP kinase pathway as a therapeutic target in inflammatory disease.[2][8] Current Opinion in Pharmacology.[2] Link

-

Sweeney, Z. K., et al. (2003). Design and discovery of a 2-aminobenzimidazole-based series of potent and highly selective p38alpha MAP kinase inhibitors. (Contextual reference for p38 binding modes). Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design of potent and selective 2-aminobenzimidazole-based p38alpha MAP kinase inhibitors with excellent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cytoskeleton.com [cytoskeleton.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Friedel-Crafts acylation of 1,2-dimethylbenzene with 3-aminobenzoyl chloride

Executive Summary

This Application Note details the synthetic protocol for the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with 3-aminobenzoyl chloride to produce (3-aminophenyl)(3,4-dimethylphenyl)methanone .

The Core Challenge: The reaction involves "incompatible functionalities." The amino group (-NH₂) on the acylating agent is a strong Lewis base. In standard Friedel-Crafts conditions, it reacts rapidly with the Lewis acid catalyst (AlCl₃) to form a stable, unreactive complex. This deactivates the catalyst and sequesters it from the carbonyl group, often leading to stalled reactions or zero yield.

The Solution: This guide presents the "Stoichiometric Overload" Protocol , utilizing the hydrochloride salt of the acyl chloride and a calculated excess of Lewis acid to overcome the thermodynamic sink of the amine-catalyst complex.

Mechanistic Insight & Regioselectivity

The "Dual-Complexation" Barrier

In a typical acylation, 1.05 equivalents of AlCl₃ are sufficient. However, with an amino-acid chloride, the first equivalent of AlCl₃ coordinates irreversibly to the nitrogen lone pair. A second equivalent is required to activate the carbonyl chloride for electrophilic attack.

Stoichiometry Rule:

Regioselectivity on 1,2-Dimethylbenzene

o-Xylene has two potential nucleophilic sites:

-

Position 3 (C-3): Ortho to both methyl groups. Sterically hindered.

-

Position 4 (C-4): Para to one methyl, meta to the other. Sterically accessible and electronically activated.

Outcome: The reaction proceeds almost exclusively at the C-4 position , yielding the 3,4-dimethylbenzophenone derivative.

Figure 1: Reaction pathway highlighting the requirement for dual Lewis acid complexation.

Experimental Protocol: The "Stoichiometric Overload" Method

Objective: Synthesis of this compound (CAS: 62261-58-9).[1][2][3] Scale: 10 mmol (Optimization Scale).

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[4][5] | Amount | Role |

| 3-Aminobenzoyl chloride HCl | 192.04 | 1.0 | 1.92 g | Acylating Agent |

| 1,2-Dimethylbenzene | 106.17 | 1.1 | 1.17 g (~1.33 mL) | Substrate |

| Aluminum Chloride (AlCl₃) | 133.34 | 3.0 | 4.00 g | Catalyst (Anhydrous) |

| Dichloromethane (DCM) | 84.93 | Solvent | 40 mL | Solvent (Anhydrous) |

| 1 M NaOH | - | Quench | 50 mL | Workup |

Note: 3-Aminobenzoyl chloride is unstable as a free base. Always use the hydrochloride salt.

Step-by-Step Procedure

Phase 1: Catalyst Activation (The "Slurry" Phase)

-

Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Inert Atmosphere: Purge the system with nitrogen for 10 minutes.

-

Catalyst Suspension: Add AlCl₃ (4.00 g, 30 mmol) and 20 mL of anhydrous DCM . Cool the slurry to 0–5 °C using an ice bath.

-

Critical Check: The AlCl₃ should be a free-flowing powder, not yellow or clumped (signs of hydration).

-

Phase 2: Reagent Addition (Controlled Exotherm) 4. Acyl Chloride Addition: Add 3-aminobenzoyl chloride hydrochloride (1.92 g, 10 mmol) to the AlCl₃ slurry in portions over 10 minutes.

- Observation: Evolution of HCl gas may occur.[4][6] The mixture will likely darken. Stir for 15 minutes at 0 °C to allow the N-complex to form fully.

- Substrate Addition: Mix 1,2-dimethylbenzene (1.17 g) with 10 mL DCM in the addition funnel. Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the internal temperature below 10 °C.

Phase 3: Reaction & Thermal Drive 6. Ambient Stirring: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 1 hour. 7. Thermal Push (Optional but Recommended): If HPLC/TLC indicates incomplete conversion after 1 hour, heat the reaction to reflux (40 °C) for 2–3 hours. The "double salt" complex is bulky and may require thermal energy to overcome the activation barrier.

Phase 4: Quench & Isolation 8. Quench: Cool the mixture to 0 °C. Very slowly pour the reaction mixture into a beaker containing 100 g of crushed ice mixed with 10 mL conc. HCl .

- Safety: This step is highly exothermic. AlCl₃ hydrolysis releases HCl gas.

- Basification: Once the ice melts, carefully adjust the pH of the aqueous layer to pH ~10 using 1 M NaOH . This liberates the free amine from its hydrochloride salt.

- Extraction: Extract the aqueous mixture with DCM (3 x 30 mL).

- Drying: Combine organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 5: Purification 12. Recrystallization: The crude solid is typically yellow/brown. Recrystallize from Ethanol/Water (9:1) or purify via flash chromatography (SiO₂, Hexanes:EtOAc 3:1).

Analytical Data & Quality Control

Expected Product: this compound.[2]

| Method | Expected Signal / Criteria |

| Appearance | Yellow to pale brown crystalline solid. |

| HPLC Purity | > 98.0% (Area %). |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.25, 2.30 (s, 6H, Ar-CH₃); δ 5.40 (s, broad, 2H, -NH₂); δ 6.80–7.50 (m, 7H, Ar-H). Distinct pattern showing 1,2,4-substitution on the xylene ring. |

| IR Spectroscopy | 3350, 3450 cm⁻¹ (N-H stretch); 1645 cm⁻¹ (C=O ketone stretch). |

| Mass Spectrometry | [M+H]⁺ = 226.12 |

Process Safety & Handling

-

Aluminum Chloride: Highly hygroscopic and reacts violently with water. Handle in a fume hood.

-

Acid Chlorides: Lachrymators and corrosive. The hydrochloride salt is less volatile but still corrosive.

-

Waste Disposal: Aqueous waste contains Aluminum salts and must be neutralized before disposal.

Troubleshooting & Optimization

If yields are low (<50%) using the direct method, consider the "Nitro-Precursor" Route (Industry Standard for Scale-up):

-

Step 1: Friedel-Crafts acylation using 3-nitrobenzoyl chloride (Requires only 1.1 eq AlCl₃; no catalyst poisoning).

-

Step 2: Reduction of the nitro group (Fe/HCl or H₂/Pd-C) to the amine.

-

Benefit: Higher overall yield, cleaner reaction profile, easier workup.

-

Figure 2: Decision tree for process optimization if direct acylation fails quality metrics.

References

- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on Lewis acid stoichiometry).

- Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill.

-

Sigma-Aldrich. (2023). Product Specification: this compound. Link

-

PubChem. (2023). Compound Summary: 3-Aminobenzoyl chloride.[7] National Library of Medicine. Link

-

Gore, P. H. (1964). "The Friedel-Crafts Acylation Reaction and its Application." Chemical Reviews, 55(2), 229–281. (Mechanism of catalyst deactivation by amines).[8][9]

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. theclinivex.com [theclinivex.com]

- 3. This compound | 62261-58-9 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 3-Aminobenzoyl chloride | C7H6ClNO | CID 14024002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. byjus.com [byjus.com]

- 9. reddit.com [reddit.com]

Application Notes and Protocols for the Synthesis of (3-Aminophenyl)(3,4-dimethylphenyl)methanone via Grignard Reaction

Foreword: The Strategic Importance of Unsymmetrical Diaryl Methanones

The synthesis of unsymmetrical diaryl methanones, such as (3-Aminophenyl)(3,4-dimethylphenyl)methanone, represents a critical endeavor in medicinal chemistry and materials science. These scaffolds are integral to the development of a wide array of pharmacologically active agents and functional materials. The inherent challenge in their synthesis lies in the controlled, regioselective formation of a carbon-carbon bond between two distinct aryl moieties. The Grignard reaction, a cornerstone of organic synthesis, offers a powerful tool for this purpose, provided that its reactivity can be judiciously managed, especially in the presence of sensitive functional groups.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of the Grignard reaction for the synthesis of this compound, with a particular focus on addressing the challenges posed by the presence of a primary amine.

Theoretical Framework: The Grignard Reaction in the Context of Diaryl Methanone Synthesis

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, such as the carbon of a nitrile group.[2][3] The general mechanism for the formation of a ketone from a nitrile is a two-step process:

-

Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbon of the nitrile, forming an imine anion intermediate.[4][5]

-

Hydrolysis: Subsequent acidic workup hydrolyzes the imine to the corresponding ketone.[5][6]

A significant challenge in applying this reaction to the synthesis of this compound is the presence of the acidic proton on the amino group. Grignard reagents are potent bases and will readily deprotonate the amine, quenching the reagent and inhibiting the desired carbon-carbon bond formation.[7][8] Therefore, a robust protecting group strategy for the amine is not merely a suggestion but a prerequisite for a successful synthesis.

Strategic Considerations for Amine Protection

The choice of a protecting group for the amine is critical and must satisfy the following criteria:

-

Inertness to Grignard Reagents: The protecting group must not react with the Grignard reagent. This excludes many common protecting groups that contain carbonyl functionalities.[9]

-

Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under conditions that do not compromise the integrity of the rest of the molecule.

-

Stability: The protecting group must be stable throughout the Grignard reaction sequence.

While various protecting groups for amines exist, many are not compatible with Grignard reagents.[10] For this synthesis, a silyl-based protecting group, such as the tert-butyldimethylsilyl (TBDMS) group, is a suitable choice due to its general stability in the presence of organometallic reagents and its straightforward removal under acidic conditions.

Proposed Synthetic Workflow

The overall synthetic strategy involves a three-stage process, which is visually summarized in the workflow diagram below. This approach prioritizes the protection of the reactive amine functionality prior to the key Grignard-mediated C-C bond formation, followed by deprotection to yield the final product.

Figure 1: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All glassware must be oven-dried prior to use, and anhydrous solvents are essential for the Grignard reaction.[7][11]

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Molarity/Concentration | Supplier | Notes |

| 3-Bromoaniline | 172.03 | - | Sigma-Aldrich | - |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | 150.72 | - | Sigma-Aldrich | - |

| Imidazole | 68.08 | - | Sigma-Aldrich | - |

| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous | Sigma-Aldrich | - |

| Magnesium turnings | 24.31 | - | Sigma-Aldrich | Activate before use. |

| Iodine | 253.81 | - | Sigma-Aldrich | For Grignard initiation. |

| Tetrahydrofuran (THF) | 72.11 | Anhydrous | Sigma-Aldrich | - |

| 3,4-Dimethylbenzonitrile | 131.17 | - | Sigma-Aldrich | - |

| Hydrochloric acid (HCl) | 36.46 | 1 M and 3 M | Fisher Scientific | - |

| Diethyl ether | 74.12 | Anhydrous | Sigma-Aldrich | - |

| Saturated sodium bicarbonate solution | - | - | - | For workup. |

| Brine (Saturated NaCl solution) | - | - | - | For workup. |

| Anhydrous sodium sulfate | 142.04 | - | Sigma-Aldrich | For drying. |

Stage 1: Protection of 3-Bromoaniline

-

To a solution of 3-bromoaniline (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DMF.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(3-bromophenyl)-N-(tert-butyldimethylsilyl)amine.

-

Purify the crude product by column chromatography on silica gel.

Stage 2: Grignard Reaction

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.5 eq).

-

Add a small crystal of iodine to activate the magnesium surface.[12]

-

Add a small amount of anhydrous THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of the protected 3-bromoaniline derivative (1.0 eq) in anhydrous THF.

-

Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. If the reaction does not start, gentle warming may be required.

-

Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[11]

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the Grignard reagent to 0 °C.

-

In a separate flask, dissolve 3,4-dimethylbenzonitrile (0.9 eq) in anhydrous THF and add this solution dropwise to the cooled Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

Stage 3: Deprotection and Isolation

-

Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl.

-

Continue adding 3 M HCl until the aqueous layer is acidic.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, this compound, can be purified by column chromatography on silica gel.

Troubleshooting and Mechanistic Insights

A common side reaction in Grignard syntheses is the formation of a biphenyl derivative through the coupling of the Grignard reagent with unreacted aryl halide.[11] This can be minimized by the slow addition of the aryl halide during the Grignard formation and by ensuring the reaction temperature does not become too high.

The mechanism of the Grignard reaction with a nitrile proceeds through a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of the nitrile. This forms a magnesium salt of an imine, which is then hydrolyzed to the ketone upon the addition of aqueous acid.

Figure 2: Simplified mechanism of Grignard reaction with a nitrile.

Concluding Remarks

The synthesis of this compound via the Grignard reaction is a viable and effective method when appropriate measures are taken to protect the reactive amine functionality. The protocol outlined in this document provides a robust framework for achieving this synthesis. As with any chemical synthesis, careful optimization of reaction conditions may be necessary to achieve the desired yield and purity. The principles and techniques described herein are broadly applicable to the synthesis of other unsymmetrical diaryl methanones, making this a valuable addition to the synthetic chemist's toolkit.

References

- Chemistry Grignard Reaction Mechanism. (n.d.). Sathee Jee.

- Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Course Hero.

- Process of preparing Grignard reagent. (n.d.). Google Patents.

- Grignard reagent from amino acid?. (2016). ResearchGate.

- What is the action of Grignard reagent on benzonitrile?. (n.d.). Krayonnz.

- Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (2022). National Institutes of Health.

- Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. (2016). ResearchGate.

- Protecting Groups. (2019). Chemistry LibreTexts.

- Grignard reagent. (n.d.). Wikipedia.

- The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.

- Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry.

- Grignard Reagent Synthesis Reaction Mechanism. (2015). YouTube.

- Grignard Reaction. (n.d.). Organic Chemistry Portal.

- An Improved Procedure for the Preparation of Acetals from Diaryl Ketones. (1988). Synthesis.

- Action of the Grignard Reagent upon Amino- nitriles. Part 11. (n.d.). RSC Publishing.

- Question about amine protection for Grignard reaction. (2022). Sciencemadness.org.

- Asymmetric addition of Grignard reagents to ketones. (n.d.). Royal Society of Chemistry.

- Protecting Groups In Grignard Reactions. (2015). Master Organic Chemistry.

- Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry.

- Unsymmetrical Diaryl Ketones from Arenes. (2000). Organic Chemistry Portal.

- Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. (2023). National Institutes of Health.

- Chemistry of Nitriles. (2024). Chemistry LibreTexts.

- Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols. (2007). Journal of Chemical Education.

- Grignard Reaction with a Nitrile. (2020). YouTube.

- Grignard Reaction. (n.d.). TSI Journals.

- Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents. (2004). Organic Chemistry Portal.

- Addition of Grignard Reagents to Aryl Acid Chlorides. (2005). Organic Chemistry Portal.

- The Grignard synthesis of triphenylmethanol. (2015). TSI Journals.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. SATHEE: Chemistry Grignard Reaction Mechanism [satheejee.iitk.ac.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. cerritos.edu [cerritos.edu]

- 8. researchgate.net [researchgate.net]

- 9. Sciencemadness Discussion Board - Question about amine protection for Grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Grignard reagent - Wikipedia [en.wikipedia.org]

Integrated Screening Protocol: Anti-Inflammatory Profiling of Substituted Benzophenones

Executive Summary & Rationale

Substituted benzophenones (diphenyl ketones) represent a "privileged scaffold" in medicinal chemistry due to their lipophilic core and ability to interact with diverse biological targets. Unlike traditional NSAIDs that primarily target cyclooxygenase (COX) active sites, recent data indicates that specific benzophenone derivatives (e.g., polyprenylated forms like Garcinol, or thiazole-hybrids) exhibit a dual mechanism: enzymatic inhibition (COX-1/2, 5-LOX) and lysosomal membrane stabilization .

This Application Note provides a hierarchical screening workflow designed to filter libraries of substituted benzophenones for anti-inflammatory potency. It moves from computational prediction to physiochemical screening, and finally to enzymatic and cellular validation.

The Screening Pipeline (Workflow)

Figure 1: Hierarchical screening workflow for benzophenone derivatives. The pipeline utilizes a "fail-fast" approach, eliminating compounds with poor binding affinity or physiochemical stability early.

Phase 1: In Silico Molecular Docking

Objective: Predict binding affinity of the benzophenone scaffold to the COX-2 active site to prioritize synthesis or testing.

Protocol

-

Target Preparation: Retrieve the crystal structure of COX-2 (e.g., PDB ID: 6COX or 3N8X ) from the Protein Data Bank. Remove water molecules and co-crystallized ligands.

-

Ligand Preparation: Generate 3D structures of benzophenone derivatives. Minimize energy using the MMFF94 force field.

-

Docking Parameters:

-

Define the grid box centered on the active site (typically residues Val523 , Arg120 , and Tyr355 ).

-

Benzophenones are bulky; ensure the grid box size (approx. 20Å x 20Å x 20Å) accommodates the diphenyl wings.

-

-

Scoring: Filter compounds with a binding energy lower than -8.0 kcal/mol .

Mechanistic Insight: Substituted benzophenones often occupy the hydrophobic pocket of COX-2. The "wing" nature of the diphenyl structure allows

Phase 2: Physiochemical Screening (The "Quick Screen")

Objective: Rapidly assess anti-inflammatory potential without using expensive enzymes or cell lines. These assays validate the compound's ability to prevent protein denaturation and stabilize membranes—key proxies for anti-inflammatory activity.[1][2]

Protocol A: Inhibition of Albumin Denaturation

Rationale: Inflammation induces protein denaturation. If a benzophenone derivative can prevent heat-induced denaturation of albumin, it suggests a capability to stabilize protein tertiary structures under stress.

Reagents:

-

Test Solution: Benzophenone derivative dissolved in DMSO (ensure final DMSO < 1%).

-

BSA Solution: 5% w/v Bovine Serum Albumin in Phosphate Buffered Saline (PBS, pH 6.4).

-

Control: Diclofenac Sodium (Standard).[3]

Step-by-Step:

-

Mix: Combine 450 µL of 5% BSA with 50 µL of Test Solution (Concentration range: 10–500 µg/mL).

-

Incubate: 37°C for 20 minutes (Equilibration).

-

Denature: Heat at 70°C for 5 minutes . (Critical Step: This induces turbidity).

-

Cool: Allow samples to cool to room temperature (25°C).

-

Measure: Read Absorbance at 660 nm (Turbidity measurement).

Calculation:

Protocol B: HRBC Membrane Stabilization

Rationale: The erythrocyte (HRBC) membrane is analogous to the lysosomal membrane .[1][2][3][5] Stabilization of the HRBC membrane against hypotonic stress implies the compound can stabilize lysosomal membranes, preventing the release of proteolytic enzymes (e.g., cathepsin B) that propagate inflammation.[1][2][3]

Reagents:

-

HRBC Suspension: Fresh human blood (donor not on NSAIDs for 2 weeks), centrifuged, washed with isosaline, reconstituted to 10% v/v suspension.

-

Hypotonic Solution: 0.36% NaCl (Induces lysis).[3]

-

Isotonic Solution: 0.9% NaCl.[1]

Step-by-Step:

-

Preparation:

-

Test Tube: 1.0 mL Phosphate Buffer (pH 7.4) + 2.0 mL Hypotonic Saline + 0.5 mL Benzophenone extract + 0.5 mL HRBC Suspension.

-

Control Tube: Same as above, but replace extract with distilled water/vehicle.

-

-

Incubation: 37°C for 30 minutes.

-

Separation: Centrifuge at 3000 rpm for 10 minutes.

-

Quantification: Collect supernatant and measure Hemoglobin content at 560 nm .

Mechanistic Diagram:

Figure 2: Mechanism of Membrane Stabilization. Benzophenones intercalate into the lipid bilayer, increasing resistance to osmotic and heat stress.

Phase 3: Enzymatic Validation (COX-2 Specificity)

Objective: Quantify specific inhibition of COX-2 vs COX-1 to determine the Selectivity Index (SI).

Method: Colorimetric COX (Ovine/Human) Inhibitor Screening Assay (e.g., utilizing the peroxidase component of COX).

Protocol:

-

Reaction Mix: Add 150 µL Assay Buffer (Tris-HCl, pH 8.0) + 10 µL Heme + 10 µL COX-2 Enzyme.

-

Inhibitor Addition: Add 10 µL of Benzophenone derivative (dissolved in DMSO). Incubate 5 mins at 25°C.

-

Initiation: Add 10 µL Arachidonic Acid (Substrate) + 10 µL TMPD (Colorimetric substrate).

-

Reading: Monitor absorbance at 590 nm . The rate of TMPD oxidation is proportional to COX activity.

Data Interpretation:

-

Selectivity Index (SI) =

. -

Target: SI > 10 indicates a COX-2 selective inhibitor (reducing gastric side effect risks).

Phase 4: Cellular Validation (RAW 264.7 Macrophages)

Objective: Confirm activity in a living system where uptake, metabolism, and pathway signaling (NF-

Protocol:

-

Cell Culture: Seed RAW 264.7 cells (

cells/well) in DMEM. -

Induction: Stimulate inflammation with LPS (1 µg/mL) .

-

Treatment: Co-treat with Benzophenone derivative (1–50 µM) for 24 hours.

-

Nitric Oxide (NO) Assay:

-

Mix 100 µL culture supernatant with 100 µL Griess Reagent .

-

Incubate 10 mins at room temperature.

-

Measure absorbance at 540 nm .

-

-

Viability Check: Perform MTT assay on the remaining cells to ensure reduced NO is due to anti-inflammatory activity, not cytotoxicity.

Data Summary & Reference Values

| Assay | Parameter | Positive Control (Standard) | Target for Benzophenone Lead |

| In Silico | Binding Energy (COX-2) | -9.0 kcal/mol (Celecoxib) | < -8.5 kcal/mol |

| Albumin | IC50 (Denaturation) | ~70 µg/mL (Diclofenac) | < 100 µg/mL |

| HRBC | % Stabilization (250 ppm) | ~92% (Diclofenac) | > 75% |

| Enzymatic | COX-2 Selectivity (SI) | > 300 (Celecoxib) | > 10 |

| Cellular | NO Inhibition (IC50) | ~15 µM (L-NAME) | < 25 µM |

References

-

Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity. MDPI. (2025). Demonstrates dual inhibition of edema and neutrophil recruitment by thiazole-benzophenone hybrids.[8][9]

-

Novel Synthesized Benzophenone Thiazole Hybrids Exhibited Ex Vivo and In Silico Anti-Inflammatory Activity. Chemical Biology & Drug Design. (2024). Details the specific binding modes to COX-2 and mPGES-1.

-

In Vitro Anti-Inflammatory Activity of Ficus racemosa L. Bark Using Albumin Denaturation Method. Journal of Basic and Clinical Pharmacy. (2017). Provides the validated protocol for the albumin denaturation assay.

-

Membrane Stabilization as a Mechanism of the Anti-Inflammatory Activity. Pharmacognosy Research. (2010). Establishes the correlation between HRBC membrane stabilization and lysosomal stability.

-

COX-2 Inhibitor Screening Assay Kit Protocol. BPS Bioscience. Standardized enzymatic workflow for COX-2 inhibition.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Membrane stabilization as a mechanism of the anti-inflammatory activity of methanol extract of garden egg (Solanum aethiopicum) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Membrane stabilization as a mechanism of the anti-inflammatory activity of ethanolic root extract of Choi (Piper chaba) | springermedizin.de [springermedizin.de]

- 6. Design, synthesis and molecular docking of benzophenone conjugated with oxadiazole sulphur bridge pyrazole pharmacophores as anti inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment | MDPI [mdpi.com]

Application Notes and Protocols: (3-Aminophenyl)(3,4-dimethylphenyl)methanone in Fragment-Based Drug Discovery

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying novel lead compounds in therapeutic research.[1][2][3] Unlike traditional high-throughput screening (HTS), which surveys vast libraries of large, complex molecules, FBDD adopts a more nuanced approach. It begins by screening small, low-molecular-weight compounds, or "fragments," for weak but high-quality interactions with a biological target.[4][5] The rationale behind this strategy is twofold: smaller molecules can explore chemical space more effectively, and their simpler structures are more likely to form highly efficient and specific interactions with protein binding pockets.[5][6] These initial "hits" are then elaborated and optimized through structure-guided medicinal chemistry to generate potent and selective drug candidates.[3] This methodology has led to the successful development of several approved drugs, including Vemurafenib and Venetoclax, validating its efficacy.[1][3][5]

This application note provides a detailed technical guide on the potential utility of (3-Aminophenyl)(3,4-dimethylphenyl)methanone as a promising scaffold in FBDD campaigns. We will delve into the rationale for its selection, its physicochemical properties, and provide comprehensive, step-by-step protocols for its application in a hypothetical FBDD workflow against a protein kinase target.

Featured Fragment: this compound

This compound (herein referred to as APDM) is a novel chemical entity with significant potential as a fragment in drug discovery programs. Its structural features and physicochemical properties align well with the principles of FBDD.

Chemical Structure and Properties of APDM

| Property | Value | Source |

| CAS Number | 62261-58-9 | [7] |

| Molecular Formula | C₁₅H₁₅NO | [7] |

| Molecular Weight | 225.29 g/mol | [7] |

| Calculated LogP | 3.41 | [7] |

| Hydrogen Bond Donors | 1 (from the amine group) | Calculated |

| Hydrogen Bond Acceptors | 2 (from the carbonyl oxygen and amine nitrogen) | Calculated |

| Rotatable Bonds | 2 | [7] |

APDM's molecular weight of 225.29 g/mol places it comfortably within the accepted range for fragments, which is typically under 300 Da.[5][8] The presence of both hydrogen bond donor and acceptor functionalities, coupled with two aromatic rings, provides a rich pharmacophore for potential interactions with a protein target. The 3-amino group offers a key interaction point and a readily modifiable vector for chemical elaboration. The 3,4-dimethylphenyl moiety provides a distinct hydrophobic region that can probe corresponding pockets in a target protein. Such aromatic amine-containing scaffolds are considered promising building blocks in medicinal chemistry.[9]

A Hypothetical FBDD Campaign: Targeting a Protein Kinase with APDM

To illustrate the practical application of APDM, we will outline a hypothetical FBDD campaign against a protein kinase, a well-established class of drug targets.

Experimental Workflow Overview

The following diagram outlines the key stages of our proposed FBDD workflow.

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Protocols for FBDD using APDM

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for primary screening of fragment libraries due to its ability to detect the weak binding affinities typical of fragments in real-time.[10][11][12]

Materials:

-

Purified, active protein kinase (target)

-

APDM and other fragment library members dissolved in 100% DMSO

-

SPR instrument (e.g., Biacore)

-

Sensor chips (e.g., CM5)

-

Immobilization reagents (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Target Immobilization: Covalently immobilize the protein kinase onto the sensor chip surface via amine coupling to achieve a target density of 8,000-12,000 Response Units (RU).

-

Fragment Solution Preparation: Prepare a stock solution of APDM at 10 mM in 100% DMSO. For the primary screen, create a working solution by diluting the stock to 200 µM in running buffer, ensuring the final DMSO concentration is below 2%.

-

SPR Screening:

-

Equilibrate the system with running buffer.

-

Inject the 200 µM APDM solution over the immobilized target surface and a reference flow cell (without the target) for a defined association time (e.g., 60 seconds).

-

Follow with a dissociation phase by flowing running buffer over the chip (e.g., 120 seconds).

-

Regenerate the surface if necessary with a mild regeneration solution.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes.

-

A positive binding event is identified by a significant increase in RU during the association phase and a subsequent decrease during the dissociation phase.

-

Hits are flagged for further confirmation.

-

Protocol 2: Hit Confirmation and Characterization by NMR Spectroscopy

Rationale: NMR spectroscopy is a powerful tool for validating fragment hits and providing structural information about the binding interaction.[13][14][15] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-LOGSY, are particularly well-suited for detecting weak binders.[16]

Materials:

-

Purified protein kinase

-

APDM (confirmed hit from SPR)

-

NMR buffer (e.g., deuterated phosphate buffer)

-

NMR spectrometer equipped with a cryoprobe

Procedure (STD-NMR):

-

Sample Preparation: Prepare two NMR samples:

-

Sample 1: APDM at 200 µM in NMR buffer.

-

Sample 2: APDM at 200 µM and the protein kinase at 10 µM in the same NMR buffer.

-

-

NMR Data Acquisition:

-

Acquire a reference 1D ¹H NMR spectrum of APDM alone.

-

For the sample containing the protein and APDM, acquire two spectra: an "on-resonance" spectrum with selective saturation of protein resonances and an "off-resonance" spectrum where the saturation frequency is applied to a region devoid of protein signals.

-

-

Data Analysis:

-

Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

-

Signals present in the STD spectrum correspond to the protons of APDM that are in close proximity to the protein upon binding.

-

The presence of signals in the STD spectrum confirms the binding of APDM to the protein kinase.

-

Protocol 3: Structural Elucidation by X-ray Crystallography

Rationale: X-ray crystallography provides high-resolution structural information of the protein-fragment complex, revealing the precise binding mode of the fragment.[17][18][19] This information is crucial for guiding the subsequent hit-to-lead optimization phase.[6]

Materials:

-

Highly purified and concentrated protein kinase

-

APDM

-

Crystallization reagents (screens and optimization solutions)

-

Cryoprotectant

-

Synchrotron X-ray source

Procedure:

-

Protein Crystallization: Screen for crystallization conditions of the protein kinase alone to obtain well-diffracting crystals.

-

Fragment Soaking: Transfer the protein crystals to a solution containing a high concentration of APDM (e.g., 1-10 mM, solubility permitting) and allow them to soak for a defined period (e.g., a few hours to overnight).

-

Cryo-protection and Data Collection:

-

Briefly transfer the soaked crystal into a cryoprotectant solution.

-

Flash-cool the crystal in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination and Analysis:

-

Process the diffraction data and solve the crystal structure using molecular replacement with the apo-protein structure.

-

Carefully analyze the resulting electron density maps to identify the bound APDM molecule.

-

Refine the structure of the protein-APDM complex.

-

Analyze the binding pocket and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between APDM and the protein kinase. This will reveal vectors for chemical modification.

-

Hit-to-Lead Optimization: From APDM to a Potent Inhibitor

The high-resolution crystal structure of the protein kinase in complex with APDM would be the cornerstone for the hit-to-lead optimization phase. Medicinal chemists can then employ strategies such as "fragment growing" or "fragment linking."

Fragment Growing Strategy

Caption: The iterative process of fragment growing, guided by structural data.

For instance, if the crystal structure reveals that the 3-amino group of APDM is pointing towards an unoccupied hydrophobic pocket, chemists can synthesize a small library of analogs where this amine is acylated or alkylated with various substituents to extend into this pocket and form additional favorable interactions, thereby increasing binding affinity and potency.

Conclusion

This compound represents a promising starting point for fragment-based drug discovery campaigns. Its physicochemical properties are well-suited for fragment screening, and its chemical structure offers clear vectors for synthetic elaboration. The systematic application of biophysical screening techniques, followed by high-resolution structural studies, can unlock the potential of this and similar fragments to be developed into novel, potent, and selective therapeutics. The protocols and strategies outlined in this application note provide a robust framework for researchers to leverage the power of FBDD in their own drug discovery endeavors.

References

-

Reddy, C., & Viswanath, I. V. K. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry. [Link]

-

Ciancarini, A. (2017). Fragment-Based Drug Discovery and X-Ray Crystallography. ResearchGate. [Link]

-

Vajda, S., Allen, K., Keseru, G., & Whitty, A. (2019). Development and applications of fragment based drug design methods. Boston University. [Link]

-

Gomez-Angel, A. R., Klein, H. F., Yao, S. Y., Donald, J. R., Firth, J. D., Appiani, R., Palmer, C. J., Lincoln, J., Lucas, S. C. C., Fusani, L., Storer, R. I., & O'Brien, P. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

-

Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

-

Rouchal, M., et al. (2011). (1-Adamantyl)(3-aminophenyl)methanone. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Li, Q. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]

-

BioSolveIT. (n.d.). Scaffold-Based Drug Design. Retrieved February 2, 2026, from [Link]

-

Ciulli, A. (2017). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? PubMed Central. [Link]

-

Blundell, T. L., & Jhoti, H. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. PubMed Central. [Link]

-

Pellecchia, M. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. PubMed Central. [Link]

-

Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

-

Peterson, F. C., & Volkman, B. F. (2019). Fragment-based screening by protein-detected NMR spectroscopy. PubMed Central. [Link]

-

Smith, J. C., et al. (2022). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. ACS Publications. [Link]

-

Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. PubMed Central. [Link]

-

de Esch, I. J. P., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Open Bio. [Link]

-

Sygnature Discovery. (n.d.). Fragment Screening. Retrieved February 2, 2026, from [Link]

-

Lundbäck, T. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Diva-Portal.org. [Link]

-

Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved February 2, 2026, from [Link]

-

AlKharboush, D. F., Kozielski, F., & Wells, G. (2025). Fragment-based drug discovery: A graphical review. ResearchGate. [Link]

-

PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]

-

Minikel, E. V. (2016). NMR fragment screening. CureFFI.org. [Link]

-

CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved February 2, 2026, from [Link]

-

Al-Hulli, Z., et al. (2024). Computational fragment-based drug design of potential Glo-I inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. [Link]

-

Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Examples of Fragment-Based Discovery Success Stories with their... | Download Table. Retrieved February 2, 2026, from [Link]

-

Rich, R. L., & Myszka, D. G. (2010). Fragment Screening by Surface Plasmon Resonance. PubMed Central. [Link]

-

Solarova, Z., et al. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. MDPI. [Link]

-

Angiulli, G., et al. (2017). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences. [Link]

-

Hu, Y., & Bajorath, J. (2015). Structural and Activity Profile Relationships Between Drug Scaffolds. The AAPS Journal. [Link]

-

ResearchGate. (n.d.). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery | Request PDF. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Computational Methods to Support Fragment-based Drug Discovery | Request PDF. Retrieved February 2, 2026, from [Link]

-

Hartshorn, M. J., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Biochemistry. [Link]

-

ResearchGate. (n.d.). Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery | Request PDF. Retrieved February 2, 2026, from [Link]

-

Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. Methods in Enzymology. [Link]

-

PubChem. (n.d.). (3,4-Diaminophenyl)phenyl methanone. Retrieved February 2, 2026, from [Link]

-

Elgaher, W. A. M., & Koch, O. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. drughunter.com [drughunter.com]

- 5. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. You are being redirected... [hit2lead.com]

- 8. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]

- 9. (1-Adamantyl)(3-aminophenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]

- 12. researchgate.net [researchgate.net]

- 13. Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. researchgate.net [researchgate.net]

- 18. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sygnaturediscovery.com [sygnaturediscovery.com]

Troubleshooting & Optimization

Technical Guide: Troubleshooting Side Reactions in Polysubstituted Benzophenone Synthesis

Executive Summary

Polysubstituted benzophenones are critical pharmacophores in drug discovery (e.g., anti-inflammatory agents, kinase inhibitors) and UV-blocking materials. However, their synthesis is frequently plagued by three specific failure modes: regioisomer scrambling (Friedel-Crafts), tertiary alcohol formation (Organometallic addition), and biaryl homocoupling (Carbonylative cross-coupling).

This guide provides a root-cause analysis and validated troubleshooting workflows for these specific issues. It moves beyond standard textbook procedures to address the steric and electronic nuances of polysubstituted systems.

Module 1: The "Double Addition" Trap (Organometallic Route)

Scenario: You are attempting to synthesize a sterically crowded benzophenone using a Grignard reagent (

Root Cause Analysis

The ketone product formed after the first addition is often more reactive toward the nucleophile than the starting ester or acid chloride.[1] In polysubstituted systems, steric hindrance can slow the initial attack, but once the ketone is formed, it remains susceptible to a second equivalent of the Grignard reagent.

The Solution: The Weinreb Chelation Protocol

To stop the reaction at the ketone stage, you must stabilize the intermediate. The Weinreb Amide (N-methoxy-N-methylamide) forms a stable 5-membered chelate with the metal, preventing the collapse of the tetrahedral intermediate until acidic hydrolysis occurs during workup.

Protocol: Weinreb Amide Synthesis & Addition

-

Formation of Weinreb Amide:

-

React your substituted benzoyl chloride with N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and Pyridine (2.2 equiv) in DCM at 0°C.

-

Checkpoint: Verify conversion via TLC. The amide is stable and can be purified.

-

-

Grignard Addition:

-

Dissolve Weinreb amide in anhydrous THF (0.5 M). Cool to -78°C (or 0°C for sterically hindered substrates).

-

Add

(1.2 equiv) dropwise. -

CRITICAL: Do not warm above 0°C before quenching.

-

-

Quench:

-

Pour into cold 1M HCl. This breaks the O-Mg-N chelate and releases the ketone.

-

Visualizing the Stabilization Mechanism

Figure 1: The Weinreb amide prevents the expulsion of the leaving group during the reaction, effectively 'masking' the ketone until the quench.

Module 2: Regioisomer Scrambling (Friedel-Crafts Acylation)

Scenario: You are acylating a toluene or anisole derivative to make a para-substituted benzophenone. Failure Mode: You observe a mixture of ortho/para isomers, or unexpected "meta" substitution due to rearrangement.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Ortho/Para mix | High Temperature | Thermodynamic Control: Lower temp to 0°C–5°C. Para is kinetically favored due to sterics. High temp allows equilibration to the thermodynamic mix. |

| Alkyl Migration | Reversible Acylation | Solvent Switch: Switch from Nitrobenzene (high boiling) to DCM or DCE. Avoid high temperatures which promote retro-Friedel-Crafts dealkylation/rearrangement. |

| Low Yield | Complexation | Stoichiometry Check: The product ketone complexes with Lewis Acid (AlCl3).[2] You must use >2.2 equivalents of AlCl3 (1 for the reagent, 1 for the product complex). |

| Tarry Residue | Polymerization | Order of Addition: Add the catalyst to the acid chloride first to form the acylium ion, then add the substrate dropwise. |

The "Perpendicular" Conformation Issue